4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound with the molecular formula C21H22N4O2 and a molecular weight of 362.433 This compound is notable for its unique structure, which includes a cyclopropylpyridazinyl group, a piperidine ring, and a benzonitrile moiety
Preparation Methods
The synthesis of 4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
Preparation of the organoboron reagent: This involves the synthesis of the boronic acid or boronate ester derivative of the desired aryl or alkyl group.
Coupling reaction: The organoboron reagent is reacted with an aryl halide or triflate in the presence of a palladium catalyst and a base, resulting in the formation of the desired carbon–carbon bond.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: This compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as:
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the cyclopropylpyridazinyl, piperidine, and benzonitrile moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-13-15-1-3-18(4-2-15)21(26)25-11-9-16(10-12-25)14-27-20-8-7-19(23-24-20)17-5-6-17/h1-4,7-8,16-17H,5-6,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKOVMGIIUJCFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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